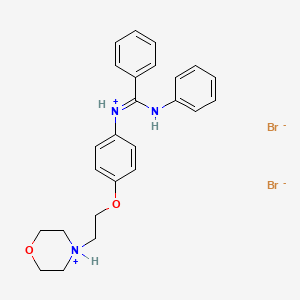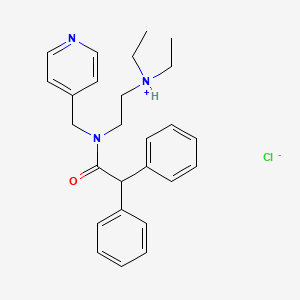
Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride is a complex organic compound with significant applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride typically involves multiple steps:
Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through the reaction of acetic anhydride with an appropriate amine.
Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the acetamide with diethylaminoethyl chloride in the presence of a base such as sodium hydride.
Attachment of the Diphenyl Moiety: The diphenyl group is introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride derivative.
Incorporation of the Pyridylmethyl Group: The final step involves the reaction of the intermediate compound with 4-pyridylmethyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to ensure high purity and consistency in the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to bind to proteins and nucleic acids makes it a useful tool in biochemical assays and drug discovery.
Medicine
Medically, Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride is investigated for its potential therapeutic effects. It may act as a ligand for certain receptors, influencing biological pathways and offering potential as a pharmaceutical agent.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
作用機序
The mechanism of action of Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The diphenyl and pyridylmethyl groups contribute to the compound’s binding affinity and specificity, influencing various biological pathways.
類似化合物との比較
Similar Compounds
- Acetamide, N-(2-(dimethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride
- Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-, hydrochloride
Uniqueness
Compared to similar compounds, Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 4-pyridylmethyl group, in particular, enhances its ability to interact with certain biological targets, making it a compound of interest in various research fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
特性
CAS番号 |
97702-93-7 |
|---|---|
分子式 |
C26H32ClN3O |
分子量 |
438.0 g/mol |
IUPAC名 |
2-[(2,2-diphenylacetyl)-(pyridin-4-ylmethyl)amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C26H31N3O.ClH/c1-3-28(4-2)19-20-29(21-22-15-17-27-18-16-22)26(30)25(23-11-7-5-8-12-23)24-13-9-6-10-14-24;/h5-18,25H,3-4,19-21H2,1-2H3;1H |
InChIキー |
RANPFLVKSVQQDL-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCN(CC1=CC=NC=C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride](/img/structure/B15347702.png)
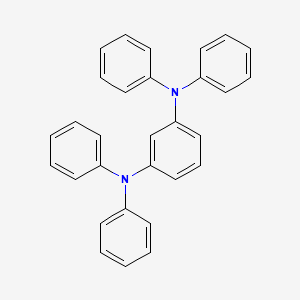
![Tert-butyl 4-[(3-iodopyridin-2-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B15347727.png)
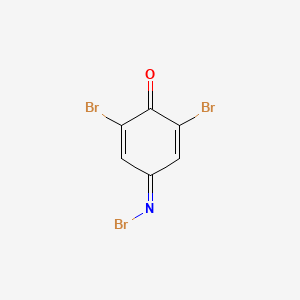
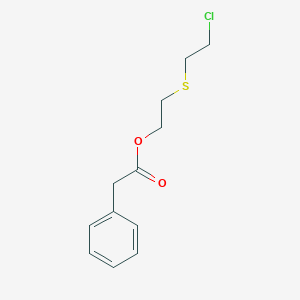
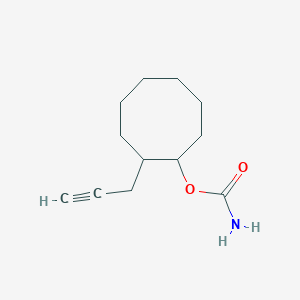

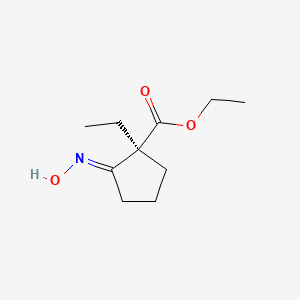
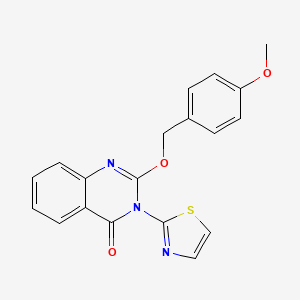
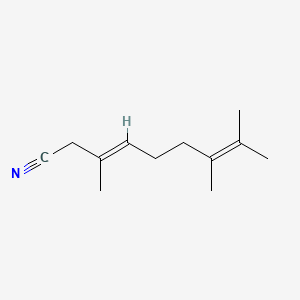
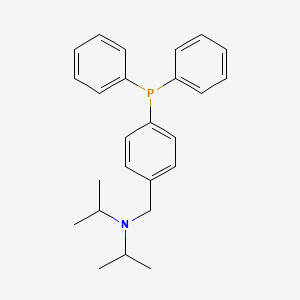
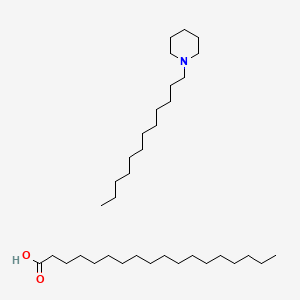
![[Nonylphenol nona(oxyethylene)] dihydrogen phosphate](/img/structure/B15347805.png)
